Bienvenue dans la boutique en ligne BenchChem!

2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine

PARP1 inhibitor regioisomer oncology intermediate

2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine (CAS 681249-57-0) is a heterocyclic building block belonging to the tetrahydrotriazolopyrazine class, with molecular formula C₆H₇F₃N₄ and molecular weight 192.14 g/mol. The compound features a saturated 5,6,7,8-tetrahydro pyrazine ring fused to a 1,2,4-triazole bearing a trifluoromethyl substituent specifically at the 2-position of the [1,2,4]triazolo[1,5-a]pyrazine scaffold.

Molecular Formula C6H7F3N4
Molecular Weight 192.14 g/mol
CAS No. 681249-57-0
Cat. No. B1387733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine
CAS681249-57-0
Molecular FormulaC6H7F3N4
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1CN2C(=NC(=N2)C(F)(F)F)CN1
InChIInChI=1S/C6H7F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h10H,1-3H2
InChIKeyGYIDIDSTOZMTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine (CAS 681249-57-0): Core Scaffold Identity and Procurement-Relevant Characteristics


2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine (CAS 681249-57-0) is a heterocyclic building block belonging to the tetrahydrotriazolopyrazine class, with molecular formula C₆H₇F₃N₄ and molecular weight 192.14 g/mol . The compound features a saturated 5,6,7,8-tetrahydro pyrazine ring fused to a 1,2,4-triazole bearing a trifluoromethyl substituent specifically at the 2-position of the [1,2,4]triazolo[1,5-a]pyrazine scaffold [1]. This fused heterocyclic core is recognized as an attractive building block for drug discovery, with the tetrahydro modification enhancing solubility and metabolic properties relative to its fully aromatic counterparts [2]. The compound is commercially available as a free base (typical purity 95–99%) and as its hydrochloride salt (CAS 1013905-12-8), each form suited to distinct synthetic applications .

Why Generic Substitution Fails for 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine (CAS 681249-57-0)


Procurement professionals and medicinal chemistry teams cannot assume interchangeability among tetrahydrotriazolopyrazine analogs because the regiochemistry of the trifluoromethyl substituent and the ring fusion pattern dictate which downstream drug candidate the intermediate generates. The 2-CF₃-[1,5-a] isomer (CAS 681249-57-0) is the essential intermediate specifically for Fluzoparib (SHR3162), a clinically approved PARP1 inhibitor with an IC₅₀ of 1.46 ± 0.72 nM against PARP1 [1]. In contrast, the 3-CF₃-[4,3-a] regioisomer (CAS 762240-92-6) is exclusively employed as the key intermediate for Sitagliptin, a DPP-4 inhibitor with an IC₅₀ of 19 nM . The two regioisomers are not synthetically interchangeable without costly and low-yielding isomerization steps, and the [1,5-a] scaffold exhibits fundamentally different chemical reactivity—including smooth N-oxidation to the 7-oxide—compared to the [4,3-a] system, which N-oxidizes less efficiently [2]. Even the tetrahydro vs. non-tetrahydro oxidation state dramatically alters lipophilicity (LogP = -0.21 vs. +0.46) and molecular recognition properties .

Quantitative Differentiation Evidence: 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine (CAS 681249-57-0) vs. Closest Analogs


Regioisomeric Target Selectivity: 2-CF₃-[1,5-a] (PARP1/Fluzoparib) vs. 3-CF₃-[4,3-a] (DPP-4/Sitagliptin)

The 2-CF₃-[1,5-a] regioisomer (CAS 681249-57-0) is the validated key intermediate for Fluzoparib (SHR3162), a PARP1 inhibitor with an enzymatic IC₅₀ of 1.46 ± 0.72 nM that is comparable to the first-in-class agent olaparib (IC₅₀ = 1.34 ± 0.78 nM) [1]. The 3-CF₃-[4,3-a] regioisomer (CAS 762240-92-6) is exclusively the intermediate for Sitagliptin, a DPP-4 inhibitor with an IC₅₀ of 19 nM targeting a completely different therapeutic pathway . Procurement of the wrong regioisomer renders the synthetic route to Fluzoparib non-viable without isomerization, which is documented to be a low-efficiency transformation [2].

PARP1 inhibitor regioisomer oncology intermediate

Tetrahydro vs. Aromatic Core: LogP, MW, and Solubility Profile Differentiation

The tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine free base (CAS 681249-57-0) exhibits a calculated LogP of -0.21, polar surface area (PSA) of 42.74 Ų, and molecular weight of 192.14 g/mol . The fully aromatic non-tetrahydro counterpart (CAS 681249-56-9) has a markedly higher LogP of +0.46, PSA of 43.08 Ų, and MW of 188.11 g/mol . The ~0.67 LogP unit difference translates to an approximately 4.7-fold difference in calculated partition coefficient, with the tetrahydro form being substantially more hydrophilic and aqueous-soluble (calculated water solubility ~0.55 g/L for the aromatic form vs. higher predicted aqueous solubility for the tetrahydro form) .

physicochemical properties lipophilicity building block selection

Free Base (681249-57-0) vs. Hydrochloride Salt (1013905-12-8): Physical Form, MW, and Thermal Stability

The free base form (CAS 681249-57-0) has a molecular weight of 192.14 g/mol and is a solid at ambient temperature with a predicted boiling point of 266.2 ± 50.0 °C . The hydrochloride salt (CAS 1013905-12-8) has a molecular weight of 228.60 g/mol (C₆H₈ClF₃N₄, a ΔMW of 36.46 corresponding to one HCl equivalent) and exhibits a reported melting point of approximately 264°C with decomposition . The salt form offers enhanced aqueous solubility and distinct crystallinity advantageous for certain coupling conditions, while the free base is preferred for reactions requiring anhydrous conditions or where the absence of the chloride counterion is critical for downstream acylation steps [1].

salt form selection thermal stability synthetic handling

[1,5-a] vs. [4,3-a] Ring-Fusion: N-Oxidation Reactivity and Mass Spectrometric Stability

A classic comparative study by Hardy and Parrick (1980) demonstrated that the triazolo[1,5-a]pyrazine ring system undergoes smooth N-oxidation to the 7-oxide, whereas the isomeric triazolo[4,3-a]pyrazine gives the corresponding N-oxide less efficiently [1]. Additionally, mass spectrometric studies show that s-triazolo[4,3-a]pyrazine undergoes characteristic decomposition by loss of nitrogen from its molecular ion, a fragmentation pathway not equivalently observed for the [1,5-a] system, providing a diagnostic analytical differentiator between the two regioisomeric scaffolds [2]. These reactivity and fragmentation differences are intrinsic to the ring-fusion geometry and are independent of the trifluoromethyl substituent position.

N-oxidation regioisomer reactivity analytical characterization

XRPD Characterization of Crystal Form A Derived from the 2-CF₃-[1,5-a] Intermediate

The patent US 2020/0291031 A1 (WO 2019/037753 A1) discloses crystal form A of 4-[[3-[[2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-7-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone (formula I, i.e., Fluzoparib free base), which is synthesized using the target compound as the key intermediate [1]. Crystal form A is characterized by XRPD peaks at diffraction angles (2θ) of 9.58, 15.25, 17.09, 18.63, 21.11, 22.79, 23.99, 24.23, 27.26, and 28.97 degrees [1]. This specific polymorph is claimed to exhibit superior stability and is suitable for pharmaceutical formulation—properties that are contingent upon the correct regioisomeric identity and purity of the 2-CF₃-[1,5-a] starting material [1].

XRPD crystal form solid-state characterization polymorph

Commercial Purity Gradients and Analytical Documentation Availability

The target compound is commercially offered at three distinct purity tiers relevant to different stages of research and development: 95% (research grade; e.g., Fluorochem, Sigma-Aldrich/Ambeed) , ≥98% (NLT 98%; Synblock) , and 99.0% (pharmaceutical intermediate grade; Chicopharm, specifically designated 'Fluzoparib intermediate') [1]. The 99.0% grade is accompanied by enterprise-quality standards suitable for registration-supporting batch production. Suppliers at the 98–99% tier typically provide supporting analytical documentation including NMR, HPLC, and LC-MS data . In comparison, the 3-CF₃-[4,3-a] regioisomer hydrochloride (CAS 762240-92-6) is routinely offered at >99.0% purity (HPLC) as a Sitagliptin intermediate, reflecting its more mature supply chain [2].

purity specification QC documentation procurement

Optimal Deployment Scenarios for 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine (CAS 681249-57-0)


Fluzoparib (SHR3162) API Synthesis: GMP Intermediate Procurement for PARP1 Inhibitor Manufacturing

This compound is the definitive intermediate for the synthesis of Fluzoparib, a PARP1 inhibitor (IC₅₀ = 1.46 ± 0.72 nM) approved in China for BRCA-mutated ovarian cancer [1]. The synthetic route employs acylation at the N-7 position of the tetrahydro pyrazine ring to couple with the phthalazinone-containing fragment, yielding the final API . Procurement at the 99.0% purity tier with full analytical documentation (NMR, HPLC, LC-MS) is essential for GMP manufacturing, and the crystal form A of the final product, characterized by specific XRPD peaks at 9.58, 15.25, 17.09, 18.63, 21.11, 22.79, 23.99, 24.23, 27.26, and 28.97° 2θ, is critically dependent on intermediate purity [2].

Structure-Activity Relationship (SAR) Studies on [1,2,4]Triazolo[1,5-a]pyrazine Scaffolds for Kinase Inhibition

The 2-trifluoromethyl-substituted tetrahydro[1,2,4]triazolo[1,5-a]pyrazine scaffold serves as a privileged building block for generating diverse compound libraries targeting kinase enzymes, including spleen tyrosine kinase (Syk) and GCN2 serine kinase [3]. The tetrahydro core provides a saturated piperazine-like ring that can be further N-functionalized at position 7, while the 2-CF₃ group enhances metabolic stability and target binding through its electron-withdrawing character . The scaffold's LogP of -0.21 and PSA of 42.74 Ų provide a hydrophilic starting point favorable for achieving drug-like physicochemical profiles after elaboration .

Regioisomer-Controlled Synthesis of Adenosine A2A Receptor Antagonists

The [1,2,4]triazolo[1,5-a]pyrazine nucleus has been validated as an isosteric replacement for the [1,2,4]triazolo[1,5-c]pyrimidine core in potent and selective adenosine A2A receptor antagonists with in vivo activity in animal models of Parkinson's disease [4]. The 2-trifluoromethyl-tetrahydro variant provides both the correct ring-fusion geometry and a functional handle for further derivatization. The specific [1,5-a] fusion pattern is critical because the isomeric [4,3-a] scaffold exhibits different reactivity (less efficient N-oxidation; distinct mass spectral fragmentation via N₂ loss), which can confound both synthesis and analytical characterization [5].

Analytical Reference Standard for Fluzoparib Impurity Profiling

The compound (CAS 681249-57-0) is listed as 'Fluzoparib Impurity 2' and is available as a certified reference standard at 99% purity for use in HPLC method development, method validation (AMV), and quality control (QC) applications related to Fluzoparib drug substance and drug product . Its availability as a characterized impurity standard enables accurate quantification of residual intermediate in the final API, which is a regulatory requirement for ANDA/NDA filing. The free base form (rather than the HCl salt) is typically used as the impurity marker because it corresponds to the unreacted intermediate that may persist through the synthesis .

Quote Request

Request a Quote for 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.